4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
CAS No.: 2137931-61-2
Cat. No.: VC5171517
Molecular Formula: C27H32N2O6
Molecular Weight: 480.561
* For research use only. Not for human or veterinary use.
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid - 2137931-61-2](/images/structure/VC5171517.png)
Specification
CAS No. | 2137931-61-2 |
---|---|
Molecular Formula | C27H32N2O6 |
Molecular Weight | 480.561 |
IUPAC Name | 1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |
Standard InChI | InChI=1S/C27H32N2O6/c1-26(2,3)35-24(32)28-17-27(23(30)31)12-14-29(15-13-27)25(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) |
Standard InChI Key | OPSYDYRBLZGHTI-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc and Fmoc groups. For instance, the tert-butyl protons of the Boc group resonate as a singlet near δ 1.4 ppm, while the fluorenyl aromatic protons of the Fmoc group appear as multiplets between δ 7.2–7.8 ppm . Mass spectrometry (ESI+) typically shows a sodium adduct peak at m/z 489.2 ([M+Na]) , consistent with the molecular formula.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via a multi-step sequence starting from piperidine-4-carboxylic acid. A representative protocol involves:
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Boc Protection: Reaction with di-tert-butyl dicarbonate () in the presence of a base such as N-methylmorpholine to introduce the Boc group at the aminomethyl position .
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Fmoc Introduction: Coupling of the Fmoc chloride () to the piperidine nitrogen under anhydrous conditions, typically using dichloromethane (DCM) as the solvent and 4-dimethylaminopyridine (DMAP) as a catalyst .
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Carboxylic Acid Activation: Final purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) yields the product in >95% purity .
Table 2: Representative Synthesis Conditions
Scalability and Industrial Relevance
Large-scale production (e.g., 2220 g batches) employs tetrahydrofuran (THF) as a solvent and isobutyl chloroformate as a coupling agent, achieving yields exceeding 70% . Critical challenges include maintaining anhydrous conditions to prevent premature deprotection and optimizing stoichiometry to minimize side products like N-acylurea derivatives .
Applications in Peptide Synthesis
Orthogonal Deprotection Strategies
The Boc and Fmoc groups enable sequential deprotection:
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Boc Removal: Achieved via trifluoroacetic acid (TFA) in DCM, selectively cleaving the tert-butyl ester without affecting the Fmoc group .
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Fmoc Removal: Requires mild bases like piperidine (20% in DMF), leaving the Boc group intact . This orthogonality is indispensable for synthesizing complex peptides with multiple lysine or arginine residues.
Case Study: Benzoxazole-Piperidine Conjugates
In a patented synthesis, the compound served as a precursor for 2-(piperidin-4-yl)benzoxazole-4-carboxylate methyl ester, a kinase inhibitor intermediate . Coupling with methyl 2-amino-3-hydroxybenzoate via EDC/HOBt activation yielded the benzoxazole core after cyclization with p-toluenesulfonic acid .
Stability and Reactivity
Thermal and Chemical Stability
The Boc group demonstrates stability up to 150°C, while the Fmoc group decomposes above 100°C, necessitating low-temperature storage . In acidic media (pH < 2), both groups hydrolyze slowly, but the Boc group degrades 10× faster than Fmoc under identical conditions .
Compatibility with Coupling Reagents
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